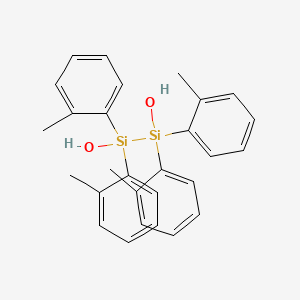
Etiracetam-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etiracetam-d3 is a deuterium-labeled form of Etiracetam, a compound belonging to the racetam family. It is an acetylcholine agonist and a nootropic drug, which means it is used to enhance cognitive functions. This compound is primarily used in scientific research as a stable isotope-labeled compound to study metabolic pathways and other biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Etiracetam-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Etiracetam molecule. The synthesis involves the reaction of Etiracetam with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The process typically includes steps such as deuterium exchange reactions and the use of deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling. Advanced techniques such as preparative chromatography are used to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Etiracetam-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Etiracetam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and the optimization of synthetic processes
Mecanismo De Acción
The mechanism of action of Etiracetam-d3 is similar to that of its parent compound, Etiracetam. It acts as an acetylcholine agonist, enhancing the activity of acetylcholine in the brain. This leads to improved cognitive functions such as memory and learning. The molecular targets of this compound include synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release .
Comparación Con Compuestos Similares
Etiracetam-d3 is compared with other similar compounds in the racetam family, such as:
Levetiracetam: The S-enantiomer of Etiracetam, used as an antiepileptic drug.
Piracetam: Another nootropic drug with similar cognitive-enhancing effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where stable isotopes are required .
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
173.23 g/mol |
Nombre IUPAC |
4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/i1D3 |
Clave InChI |
HPHUVLMMVZITSG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(C(=O)N)N1CCCC1=O |
SMILES canónico |
CCC(C(=O)N)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


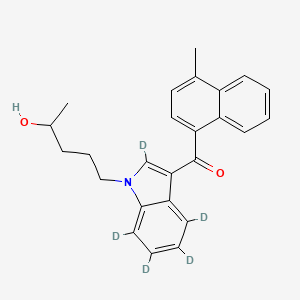

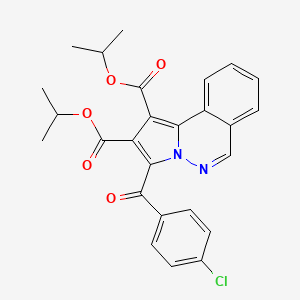

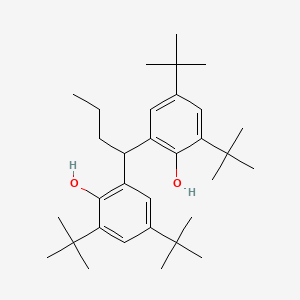


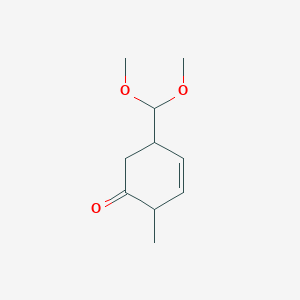
![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)


